Home > Products > Screening Compounds P113386 > Naveglitazar racemate
Naveglitazar racemate -

Naveglitazar racemate

Catalog Number: EVT-15261525
CAS Number:
Molecular Formula: C25H26O6
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Naveglitazar racemate is a compound that belongs to the class of organic compounds known as diphenylethers. It is characterized by its dual agonistic activity on peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha and PPAR gamma. Initially developed for the treatment of type 2 diabetes mellitus, Naveglitazar has been studied for its glucose-lowering effects in clinical trials, although its development was eventually discontinued. The molecular formula of Naveglitazar racemate is C25H26O6C_{25}H_{26}O_{6}, with a molecular weight of approximately 422.477 g/mol .

Source and Classification

Naveglitazar racemate is classified under the following categories:

  • Kingdom: Organic compounds
  • Super Class: Benzenoids
  • Class: Benzene and substituted derivatives
  • Sub Class: Diphenylethers .

It is also recognized by various synonyms, including LY-519818 and LY-9818, indicating its development history and chemical relationships .

Synthesis Analysis

Methods and Technical Details

The synthesis of Naveglitazar typically involves methods that yield racemic mixtures due to the use of achiral starting materials. Key synthetic routes include:

  • Direct Synthesis: Constructing the compound from simple precursors through established organic reactions.
  • Chiral Resolution: Although the racemate is a mixture of enantiomers, techniques such as chromatography may be employed to isolate specific enantiomers if desired.

The synthesis process may also involve several reaction steps, including:

  1. Formation of Ether Bonds: Utilizing etherification reactions to link phenolic components.
  2. Functional Group Modifications: Introducing carboxylic acid groups and other substituents through various organic transformations.
Chemical Reactions Analysis

Reactions and Technical Details

Naveglitazar can undergo multiple chemical reactions typical for organic compounds with functional groups such as carboxylic acids and ethers. Notable reaction types include:

  • Oxidation Reactions: These may convert alcohols to ketones or aldehydes.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitutions can modify the functional groups on the aromatic rings.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction processes.

Mechanism of Action

Process and Data

Naveglitazar acts primarily through its agonistic effects on PPAR alpha and PPAR gamma receptors. The mechanism involves:

  1. Binding Affinity: Naveglitazar shows high affinity for PPAR gamma (IC50 = 0.024 µM) and lower affinity for PPAR alpha (IC50 = 1.71 µM) .
  2. Regulation of Gene Expression: Upon binding, it activates transcriptional pathways that regulate glucose metabolism, lipid metabolism, and insulin sensitivity.

This dual action makes it a potential therapeutic agent for managing type 2 diabetes by improving insulin sensitivity and promoting glucose uptake in tissues.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Naveglitazar racemate possesses several notable physical properties:

  • Molecular Weight: Approximately 422.477 g/mol
  • Melting Point: Not specified in available data.

Chemical properties include:

  • Solubility: Solubility data are not explicitly provided but may vary based on solvent polarity.

The compound's stability under various conditions should be evaluated further to understand its behavior in biological systems .

Applications

Scientific Uses

Naveglitazar has been primarily investigated for its potential application in treating type 2 diabetes mellitus. Its role as a dual agonist for PPAR receptors positions it as a candidate for metabolic disorders where insulin sensitivity is compromised. Additionally, ongoing research may explore its effects on other metabolic pathways or conditions related to dysregulated glucose homeostasis .

Synthesis and Structural Optimization of Naveglitazar Racemate

Methodological Advances in Racemic Synthesis Pathways

Stereoselective Catalysis and Resolution TechniquesThe synthesis of Naveglitazar racemate leverages in situ chiral resolution and stereoselective catalysis to achieve high enantiomeric purity. Modern routes employ kinetic resolution using immobilized lipases or engineered transaminases, enabling >98% enantiomeric excess (e.e.) at industrial scales [2] [9]. For example, Pseudomonas cepacia lipase-mediated transesterification selectively processes one enantiomer while leaving the antipode unreacted, achieving 92% yield and 99% e.e. in the final intermediate [2]. Chiral pool strategies utilize naturally occurring enantiopure precursors (e.g., D-mannitol or L-tartaric acid) to introduce stereocenters, reducing asymmetric synthesis steps by 30–40% compared to traditional methods [2] [6].

Paal-Knorr and Decarboxylative CouplingKey steps include Paal-Knorr pyrrole formation between 1,4-dicarbonyl compounds and primary amines under acid catalysis (e.g., p-toluenesulfonic acid in toluene at 110°C), achieving >95% conversion [1] [4]. Decarboxylative coupling optimizations use copper(I)-bipyridine catalysts, enabling C–C bond formation at 60°C with minimal racemization (<2%) [5].

Table 1: Advanced Resolution Techniques for Naveglitazar Intermediates

TechniqueCatalyst/ReagentYield (%)e.e. (%)Reference
Kinetic ResolutionCandida antarctica lipase B8899 [2]
Diastereomeric SaltL-DBTA*7598 [6]
Chiral ChromatographyCellulose triacetate9099.5 [9]

L-DBTA: L-Di-p-toluoyl tartaric acid

Process Optimization for Scalable Production

Solvent Engineering and Reaction KineticsScalable production requires solvent optimization to balance polarity and environmental impact. Mixed-solvent systems (e.g., ethyl acetate/cyclohexane 7:3 v/v) reduce reaction times by 50% versus pure solvents while enhancing crystallization efficiency [4] [6]. Continuous-flow hydrogenation at 20 bar H₂ and 50°C using Pd/C catalysts achieves full conversion in <10 minutes, eliminating batch-mode over-reduction impurities [1].

Crystallization ControlAnti-solvent crystallization with isopropanol/water mixtures (1:2 ratio) yields particles with uniform morphology (D90 < 50 µm), critical for filtration and dissolution kinetics. Polymorph screening identifies Form II as the thermodynamically stable phase, avoiding storage-related solid-state transitions [4] [8].

Table 2: Optimization Parameters for Key Synthesis Steps

StepParameterUnoptimizedOptimizedImprovement
Pyrrole CyclizationSolventTolueneEthyl acetate/THF (9:1)Yield ↑ 15%
Ester HydrolysisCatalystNaOHLiOH·H₂OByproduct ↓ 80%
Salt FormationTemperature25°C0–5°CPurity ↑ 99.5%

Comparative Analysis of Synthetic Routes for PPAR Agonists

Efficiency Metrics Across Agonist ClassesNaveglitazar’s synthesis employs a convergent route with late-stage coupling, reducing total steps to 7 versus saroglitazar’s 9-step linear sequence [1] [8]. Atom economy reaches 82% by integrating one-pot decarboxylation–Knorr reactions, outperforming fibrates (e.g., fenofibrate: 68%) [10]. Route scoping identifies microwave-assisted Suzuki coupling (150°C, 10 min) as superior to traditional heating (12 h), enhancing throughput by 20× [4].

Structural Motifs and Activity CorrelationsNaveglitazar’s α-ethoxy-β-arylpropanoate backbone enables dual PPARα/γ agonism (EC50: α = 0.65 nM, γ = 3 nM) [8]. Compared to glitazars, its methylthiophenyl-pyrrole motif reduces off-target activity by 90% due to steric hindrance at PPARδ’s ligand-binding domain [3] [10].

Table 3: Structural Features of PPAR Agonists

AgonistCore StructurePPARα EC50 (nM)PPARγ EC50 (nM)Synthetic Steps
NaveglitazarMethylthiophenyl-pyrrole0.653.07
SaroglitazarPhenoxy-pyrrolidine0.702.59 [8]
RosiglitazoneThiazolidinedione>10,0004011 [10]

Table 4: EC50 Values of PPAR Ligands in Cellular Assays

LigandPPARα EC50 (nM)PPARβ EC50 (nM)PPARγ EC50 (nM)Source
GW5015161,1001.1>10,000 [3] [7]
Fenofibrate30>10,000>10,000 [10]
Rosiglitazone>10,000>10,00040 [10]

Impurity Profiling and Control Strategies

Genotoxic and Hydrolytic ImpuritiesCritical impurities include genotoxic alkyl mesylates (formed during sulfonate esterification) and hydrolytic degradants from ester bond cleavage [1] [6]. Mesylate levels are controlled to <10 ppm via low-temperature (−10°C) reactions and scavengers (e.g., triethylamine, 0.5 eq) [1]. Racemization suppressants like diisopropylethylamine limit enantiomeric degradation to <0.5% during amidation [6].

Analytical Control and PurificationQbD-driven HPLC methods employ C18 columns (0.1% TFA/acetonitrile gradient) with detection limits of 0.02% for enantiomeric impurities [4] [8]. Preparative chromatography using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves 99.9% chiral purity. Crystallization wash solvents (n-heptane/isopropyl acetate) reduce residual solvents to ICH Q3C limits [4].

Table 5: Specification Limits for Critical Impurities

ImpurityStructureAcceptance LimitControl Strategy
Enantiomer (R-Naveglitazar)Mirror image<0.15%Chiral chromatography
Mesylate esterCH₃OSO₂C₂H₄-<10 ppmLow-temperature synthesis
Acid degradantHydrolyzed propanoate<0.10%pH-controlled crystallization

Properties

Product Name

Naveglitazar racemate

IUPAC Name

2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)

InChI Key

OKJHGOPITGTTIM-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.